

A Comparative Guide to Analytical Standards for 3-Hydroxy-4-methylbenzonitrile

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Compound of Interest

Compound Name: 3-Hydroxy-4-methylbenzonitrile

Cat. No.: B1318791

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For researchers, scientists, and drug development professionals engaged in the analysis of **3-Hydroxy-4-methylbenzonitrile**, the selection of a high-quality analytical standard is a critical first step to ensure accurate and reproducible results. This guide provides a comparative overview of commercially available analytical standards and outlines key analytical methodologies for the characterization and quantification of this compound.

Comparison of Commercially Available Analytical Standards

A reliable analytical standard is paramount for the accurate identification and quantification of **3-Hydroxy-4-methylbenzonitrile** in various matrices. Several chemical suppliers offer this compound as a reference standard. The table below summarizes the key specifications from prominent vendors.

Supplier	Product Number	Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)
CymitQuimica (Brand: Apollo Scientific)	54-OR912206	Not Specified	3816-66-8	C ₈ H ₇ NO	133.15[1]
ChemScene	CS-W018936	≥97%	3816-66-8	C ₈ H ₇ NO	133.15[2]
Sigma-Aldrich (Brand: Synthonix)	SY3H3D67F352	97%	3816-66-8	C ₈ H ₇ NO	133.15[3]
Santa Cruz Biotechnology	sc-280000	Not Specified	3816-66-8	C ₈ H ₇ NO	133.15[4]
Parchem	Not Specified	Not Specified	3816-66-8	Not Specified	Not Specified[5]

Analytical Methodologies and Experimental Protocols

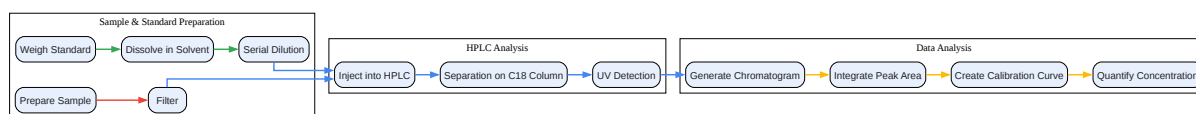
The analytical determination of **3-Hydroxy-4-methylbenzonitrile** can be achieved through various chromatographic and spectroscopic techniques. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and whether qualitative or quantitative data is needed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like **3-Hydroxy-4-methylbenzonitrile**. A reversed-phase HPLC method with UV detection is a common approach.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

- Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation and peak shape.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 $^{\circ}$ C.
- Detection Wavelength: The UV spectrum of **3-Hydroxy-4-methylbenzonitrile** should be determined to select the optimal wavelength for detection, likely around its absorption maximum.
- Injection Volume: 10 μ L.
- Standard Preparation: Prepare a stock solution of the **3-Hydroxy-4-methylbenzonitrile** reference standard in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create calibration standards.



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HPLC analytical workflow for **3-Hydroxy-4-methylbenzonitrile**.

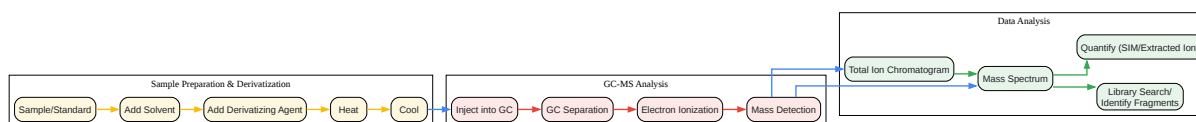
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the presence of a polar hydroxyl group, derivatization of **3-Hydroxy-4-methylbenzonitrile** may be necessary to improve its volatility and chromatographic performance.

Experimental Protocol: GC-MS with Derivatization

- Derivatization:
 - Accurately weigh the sample or standard into a reaction vial.
 - Add a suitable solvent (e.g., pyridine or acetonitrile) and a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).
 - Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction.
 - Cool to room temperature before injection.
- GC-MS Analysis:
 - Instrumentation: A gas chromatograph coupled to a mass spectrometer.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
 - Injection Mode: Split or splitless, depending on the required sensitivity.
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: A suitable mass range to include the molecular ion and characteristic fragments of the derivatized analyte (e.g., m/z 50-400).
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.



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GC-MS analytical workflow including derivatization.

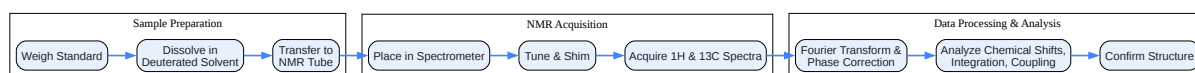
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of **3-Hydroxy-4-methylbenzonitrile**. While not as sensitive as chromatographic methods for trace analysis, it is a primary technique for confirming the identity and assessing the purity of the reference standard itself.

Experimental Protocol: ^1H and ^{13}C NMR

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- Solvent: A deuterated solvent in which the compound is soluble (e.g., Deuterated Chloroform (CDCl_3) or Deuterated Dimethyl Sulfoxide (DMSO-d_6)).
- Sample Preparation: Dissolve approximately 5-10 mg of the **3-Hydroxy-4-methylbenzonitrile** standard in about 0.6-0.7 mL of the deuterated solvent in an NMR tube.
- Acquisition:
 - ^1H NMR: Acquire a proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts, integration values, and coupling patterns will confirm the proton environment in the molecule.
 - ^{13}C NMR: Acquire a carbon-13 NMR spectrum. This may require a longer acquisition time. The chemical shifts will confirm the carbon framework of the molecule. Techniques like DEPT can be used to differentiate between CH , CH_2 , and CH_3 groups.



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Workflow for NMR-based structural elucidation.

In conclusion, the selection of an appropriate analytical standard and method is fundamental for any research involving **3-Hydroxy-4-methylbenzonitrile**. This guide provides a starting point for comparing available standards and implementing robust analytical protocols for the accurate and reliable characterization of this compound. Researchers should always verify the specifications of the chosen standard and optimize the analytical method for their specific application and instrumentation.

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